molecular formula C8H13N3 B15259186 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole

4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole

Cat. No.: B15259186
M. Wt: 151.21 g/mol
InChI Key: WLLWODKOVNWSOV-UHFFFAOYSA-N
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Description

4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole is a heterocyclic compound that contains both azetidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole derivatives. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of their functions. The pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-3-yl)-1-methyl-1H-pyrazole
  • 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole

Uniqueness

4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole is unique due to the specific positioning of the azetidine and pyrazole rings, which can influence its reactivity and binding properties. This compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-(azetidin-3-ylmethyl)-1-methylpyrazole

InChI

InChI=1S/C8H13N3/c1-11-6-8(5-10-11)2-7-3-9-4-7/h5-7,9H,2-4H2,1H3

InChI Key

WLLWODKOVNWSOV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC2CNC2

Origin of Product

United States

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